molecular formula C22H14Br2ClFN2O4 B11547671 2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No. B11547671
M. Wt: 584.6 g/mol
InChI Key: VEGBIOKIPFMRAQ-LUOAPIJWSA-N
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Description

2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate is a complex organic compound that features multiple functional groups, including bromine, chlorine, fluorine, and hydrazinylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate typically involves multiple steps, including halogenation, acylation, and condensation reactions. The starting materials often include brominated and chlorinated aromatic compounds, which undergo a series of reactions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxide (OH-), amine (NH2-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-chlorobenzoate
  • 2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Uniqueness

The uniqueness of 2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

properties

Molecular Formula

C22H14Br2ClFN2O4

Molecular Weight

584.6 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C22H14Br2ClFN2O4/c23-15-8-14(11-27-28-20(29)12-31-18-6-4-16(25)5-7-18)21(19(24)10-15)32-22(30)13-2-1-3-17(26)9-13/h1-11H,12H2,(H,28,29)/b27-11+

InChI Key

VEGBIOKIPFMRAQ-LUOAPIJWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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